ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone. This reaction yields ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The next step involves the acylation of this intermediate with 4-aminobenzoic acid under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The chromen-4-yl moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The biological activity of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is primarily attributed to its ability to interact with various molecular targets. The chromen-4-yl moiety can intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and repair . Additionally, the compound can modulate the activity of enzymes like cyclooxygenase, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant with a similar chromen-4-yl structure.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
7-Hydroxycoumarin: A simpler coumarin derivative with notable biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-27-21(25)13-4-6-15(7-5-13)22-19(23)10-14-11-20(24)28-18-12-16(26-2)8-9-17(14)18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNYQUMPFPFGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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